![molecular formula C21H25N3O2 B14394424 N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide CAS No. 88138-01-6](/img/structure/B14394424.png)
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide is a chemical compound that features a benzimidazole moiety linked to a phenylacetamide group through a hexyl ether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide typically involves the following steps:
Formation of Benzimidazole: Benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the hexyl chain.
Etherification: The alkylated benzimidazole is reacted with 4-hydroxyphenylacetamide under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Imidazole: Another heterocyclic compound with similar properties but different structural features.
Phenylacetamide: A simpler analog that lacks the benzimidazole moiety.
Uniqueness
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide is unique due to its combination of a benzimidazole ring with a phenylacetamide group, linked by a flexible hexyl ether chain. This structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propiedades
Número CAS |
88138-01-6 |
|---|---|
Fórmula molecular |
C21H25N3O2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-[4-[6-(benzimidazol-1-yl)hexoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H25N3O2/c1-17(25)23-18-10-12-19(13-11-18)26-15-7-3-2-6-14-24-16-22-20-8-4-5-9-21(20)24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,23,25) |
Clave InChI |
CEHJCWISHQWDHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCCCCCCN2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




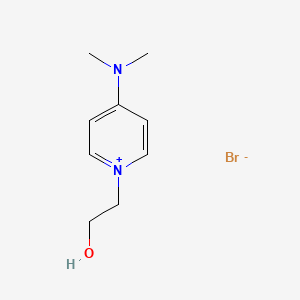
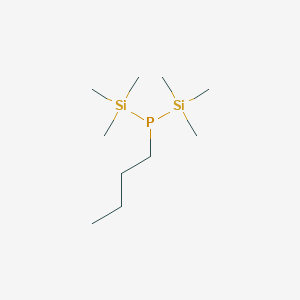
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
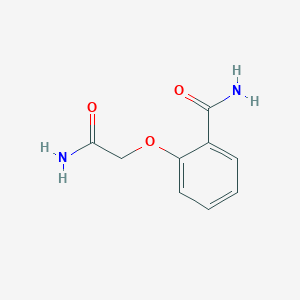
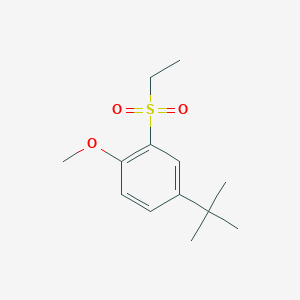
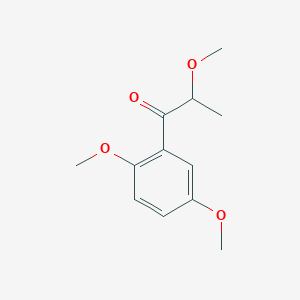
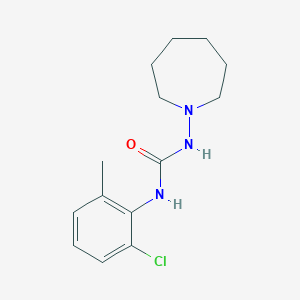
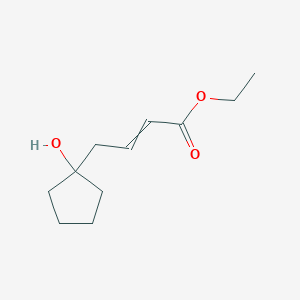
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)

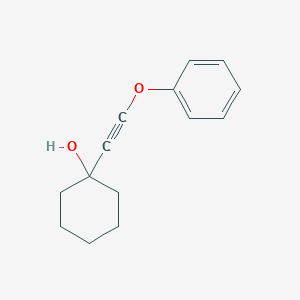
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
